Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with the molecular formula C14H23NO2. It is characterized by a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various chemical reactions and has significant applications in scientific research.
Properties
IUPAC Name |
tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-8-11-6-5-7-12(9-10)15(11)13(16)17-14(2,3)4/h11-12H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIHEHHDRWNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. These interactions can lead to various biological effects, such as modulation of metabolic processes or alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate include:
- Tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its bicyclic framework and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS Number: 2375271-27-3) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 237.34 g/mol. The compound features a bicyclic structure which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 2375271-27-3 |
| Molecular Formula | |
| Molecular Weight | 237.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds within the azabicyclo class are known to exhibit agonistic or antagonistic properties at these receptors, influencing neurotransmission and potentially affecting various physiological processes.
Agonistic Activity
Research indicates that derivatives of the azabicyclo[3.3.1]nonane framework can act as nAChR agonists, leading to enhanced cholinergic signaling. This has implications for conditions such as Alzheimer's disease, where cholinergic deficits are prominent.
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that compounds similar to this compound may offer neuroprotective benefits through modulation of nAChRs, potentially reducing neurodegeneration associated with aging and neurodegenerative diseases.
- Analgesic Properties : Some azabicyclo compounds have been investigated for their analgesic effects in preclinical models, suggesting potential applications in pain management.
Study 1: Neuroprotective Properties
In a study examining the neuroprotective effects of various nAChR agonists, Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane derivatives were found to significantly reduce neuronal apoptosis in vitro when exposed to neurotoxic agents. This was attributed to their ability to activate nAChRs, leading to increased intracellular calcium levels and subsequent activation of neuroprotective signaling pathways.
Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of azabicyclo compounds in a rodent model of inflammatory pain. The results indicated that administration of Tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane resulted in a dose-dependent reduction in pain responses, supporting its potential utility as an analgesic agent.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 3-methylidene-9-azabicyclo[3.3.1]nonane-9-carboxylate to improve yield and purity?
Methodological Answer:
- Key Parameters:
-
Reagent Ratios: Use benzylamine and paraformaldehyde in a 1:2 molar ratio to drive the Mannich reaction (common in bicyclo scaffold synthesis) .
-
Solvent Selection: Methanol or ethanol is preferred for solubility and reaction homogeneity .
-
Temperature Control: Reflux conditions (e.g., 60–80°C) enhance reaction efficiency but require monitoring to avoid decomposition .
- Purification: Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from dichloromethane/hexane mixtures .
Parameter Optimal Condition Impact on Yield/Purity Reagent Ratio 1:2 (benzylamine:aldehyde) Maximizes cyclization Solvent Methanol Enhances intermediate stability Temperature 60–80°C (reflux) Accelerates reaction
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms bicyclic scaffold integrity and tert-butyl/methylene group positions (e.g., tert-butyl singlet at ~1.4 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 242.3) .
- FT-IR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and azabicyclo ring vibrations .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
- Handling: Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Avoid prolonged exposure to temperatures >40°C .
- Decomposition Risks: Monitor for color changes (yellowing indicates degradation) or precipitate formation .
Q. What are common impurities in synthesized batches of this compound, and how can they be mitigated?
Methodological Answer:
- Impurity Sources:
- Incomplete Cyclization: Residual intermediates (e.g., open-chain amines) detected via TLC (Rf ~0.3 in ethyl acetate) .
- Oxidation Byproducts: Tert-butyl group oxidation products identified by HPLC retention time shifts .
- Mitigation:
- Add antioxidants (e.g., BHT at 0.1% w/w) during storage .
- Optimize reaction time to avoid over-stirring, which promotes side reactions .
Q. What safety precautions are essential when working with this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of aerosols during weighing .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water rinses to prevent spread .
Advanced Research Questions
Q. What reaction mechanisms underpin the formation of the azabicyclo[3.3.1]nonane scaffold in this compound?
Methodological Answer:
- Mechanistic Pathway:
Mannich Reaction: Benzylamine and paraformaldehyde form an iminium ion intermediate .
Cyclization: Intramolecular nucleophilic attack by the tertiary amine generates the bicyclo framework .
- Kinetic Studies: Use DFT calculations to model transition states and optimize activation energy (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. How can researchers enhance the regioselectivity of functional group modifications on this bicyclo scaffold?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic attacks to the methylidene site .
- Catalysis: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective C–H functionalization .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve selectivity in SN2 reactions .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solubility parameters (logP ~2.1) using COSMO-RS .
- Docking Studies: Model interactions with biological targets (e.g., nicotinic receptors) via AutoDock Vina .
- pKa Prediction: Use MarvinSketch (ChemAxon) to estimate basicity (predicted pKa ~8.5 for the tertiary amine) .
Q. How can pharmacophore modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Feature Mapping: Identify hydrogen-bond acceptors (tert-butyl carbonyl) and hydrophobic regions (bicyclo core) as key pharmacophore elements .
- SAR Studies: Modify the methylidene group to electron-withdrawing substituents (e.g., cyano) to enhance receptor binding .
- Validation: Test derivatives in vitro (e.g., IC50 assays against acetylcholinesterase) .
Q. What strategies can address the lack of toxicological and ecotoxicological data for this compound?
Methodological Answer:
- In Vitro Toxicity: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity (prioritize liver cell lines like HepG2) .
- Eco-Tox Prediction: Use ECOSAR v2.2 to estimate aquatic toxicity (e.g., LC50 for Daphnia magna) .
- Data Gap Mitigation: Collaborate with regulatory bodies to design tiered testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
